molecular formula C15H20N4O4S B12013012 Isopropyl ((4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate CAS No. 573707-34-3

Isopropyl ((4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate

Cat. No.: B12013012
CAS No.: 573707-34-3
M. Wt: 352.4 g/mol
InChI Key: PFYXOFOUPHPNGF-UHFFFAOYSA-N
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Description

Isopropyl ((4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate is a synthetic 1,2,4-triazole derivative characterized by a thioacetate ester moiety and a 3,4-dimethoxyphenyl substituent at the 5-position of the triazole ring. The compound’s structure combines a heterocyclic core with a lipophilic isopropyl ester group, which may influence its solubility, bioavailability, and pharmacokinetic properties.

Properties

CAS No.

573707-34-3

Molecular Formula

C15H20N4O4S

Molecular Weight

352.4 g/mol

IUPAC Name

propan-2-yl 2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C15H20N4O4S/c1-9(2)23-13(20)8-24-15-18-17-14(19(15)16)10-5-6-11(21-3)12(7-10)22-4/h5-7,9H,8,16H2,1-4H3

InChI Key

PFYXOFOUPHPNGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CSC1=NN=C(N1N)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

A common approach involves reacting substituted hydrazides with isothiocyanates to form thiosemicarbazides, followed by alkaline cyclization. For example:

  • Step 1 : A hydrazide with a 3,4-dimethoxyphenyl group reacts with an isothiocyanate to form a thiosemicarbazide.

  • Step 2 : Basic conditions (e.g., NaOH in ethanol) induce cyclization to yield the triazole-3-thiol.

Table 1: Cyclization Conditions for Triazole-3-Thiol Formation

Reagent/StepConditionsYield (%)Reference
Isothiocyanate + Hydrazide → ThiosemicarbazideDry ethanol, reflux70–86
Thiosemicarbazide → Triazole-3-Thiol2N NaOH, ethanol, 2h52–88

Oxidative Cyclization of Mercaptotriazoles

Alternative methods involve oxidative cyclization of mercaptophenyl derivatives. For instance, disulfide intermediates undergo C–H functionalization to form fused triazole systems.

Functionalization to Thioacetate

The thiol group is acetylated or alkylated to form the thioacetate ester.

Direct Alkylation with Bromoacetate

The triazole thiol reacts with isopropyl bromoacetate in the presence of a base:
Triazole-SH+CH3CO-O-iPrTriazole-S-CO-O-iPr+HBr\text{Triazole-SH} + \text{CH}_3\text{CO-O-iPr} \rightarrow \text{Triazole-S-CO-O-iPr} + \text{HBr}

Key Conditions :

  • Base : K₂CO₃ or NaH in polar aprotic solvents (e.g., DMF).

  • Temperature : Room temperature to 60°C.

Table 2: Alkylation Efficiency for Thioacetate Formation

SubstrateReagentBaseYield (%)Reference
Triazole-3-thiolIsopropyl bromoacetateK₂CO₃75–85
Triazole-3-thiolAcetic anhydridePyridine60–70

Two-Step Acetylation and Esterification

  • Acetylation : The thiol is treated with acetyl chloride/anhydride to form the thioacetate acid.

  • Esterification : Reaction with isopropyl alcohol under acidic (H₂SO₄) or coupling (DCC) conditions.

Analytical Characterization

Purity and structural confirmation are achieved via:

HPLC-DAD Analysis

  • Column : Reverse-phase (e.g., C18).

  • Mobile Phase : Acetonitrile/water gradient.

  • Retention Time : ~4.4 minutes for the API.

Table 3: HPLC Parameters for Purity Assessment

ParameterValueReference
ColumnC18, 250 × 4.6 mm
UV Detection254 nm
Flow Rate1 mL/min

Mass Spectrometry

  • ESI-MS : m/z = 252.29 (M+H)⁺ for the API.

Optimization and Challenges

  • Yield Limitations : Cyclization yields depend on steric hindrance from substituents (e.g., 3,4-dimethoxyphenyl).

  • Purification : Recrystallization or chromatography removes impurities like unreacted triazole thiol.

Biological Relevance

While synthesis-focused, derivatives of this compound show potential in medicinal chemistry, including antioxidant and hepatoprotective activities .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioacetate Group

The thioacetate moiety (–S–CH2COO–) is a key site for nucleophilic substitution due to the electron-withdrawing nature of the ester group, which activates the sulfur atom.

Reaction TypeConditionsProductsReferences
Thiol Displacement Basic or nucleophilic environmentsSubstitution of the thioacetate group with nucleophiles (e.g., amines, thiols)

Example Reaction Pathway :
Under alkaline conditions, the compound reacts with primary amines (R–NH2) to form substituted thioamides:

Isopropyl thioacetate+R NH2R NH C S CH3+Byproducts\text{Isopropyl thioacetate}+\text{R NH}_2\rightarrow \text{R NH C S CH}_3+\text{Byproducts}

Hydrolysis of the Isopropyl Ester

The isopropyl ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

Reaction TypeConditionsProductsReferences
Ester Hydrolysis Acidic (H3O⁺) or basic (OH⁻)2-((4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid

Mechanistic Insight :

  • Acidic Hydrolysis : Protonation of the ester oxygen facilitates nucleophilic attack by water.

  • Basic Hydrolysis : Deprotonation of water generates hydroxide ions, which cleave the ester bond.

Functionalization of the Amino Group

The primary amine (–NH2) on the triazole ring participates in acylation or alkylation reactions, enhancing structural diversity.

Reaction TypeReagents/ConditionsProductsReferences
Acylation Acetyl chloride, base (e.g., Et3N)N-Acetyl derivatives
Alkylation Alkyl halides, polar aprotic solventN-Alkylated triazole derivatives

Example :
Reaction with acetyl chloride produces:

Isopropyl thioacetate+Cl CO CH3N Acetyl triazole derivative+HCl\text{Isopropyl thioacetate}+\text{Cl CO CH}_3\rightarrow \text{N Acetyl triazole derivative}+\text{HCl}

Oxidative Transformations

The sulfur atom in the thioether linkage (–S–) can undergo oxidation to sulfoxides or sulfones under controlled conditions.

Reaction TypeOxidizing AgentProductsReferences
Sulfoxide Formation H2O2, mild acidic conditionsTriazole sulfoxide derivative
Sulfone Formation KMnO4 or mCPBA, strong oxidationTriazole sulfone derivative

Key Consideration :
Oxidation selectivity depends on reagent strength and reaction time.

Cyclization and Heterocycle Formation

The triazole core facilitates cyclization reactions, forming fused heterocyclic systems with enhanced bioactivity.

Reaction TypeConditionsProductsReferences
Intramolecular Cyclization Thermal or catalytic (e.g., Pd)Fused triazole-oxadiazole or triazole-thiadiazole systems

Example :
Reaction with CS2 in alkaline media leads to thiadiazole ring formation via desulfurization .

Coordination Chemistry

The amino and sulfur groups act as ligands for metal ions, forming coordination complexes.

Reaction TypeMetal SaltProductsReferences
Complexation Cu(II), Fe(III), or Zn(II) saltsStable metal complexes (e.g., [M(L)₂]Cl₂)

Applications :
These complexes are studied for catalytic or antimicrobial properties .

Scientific Research Applications

Chemical Properties and Structure

Isopropyl ((4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate has the following properties:

  • Molecular Formula : C15H20N4O4S
  • Molecular Weight : 352.415 g/mol
  • Structure : The compound features a triazole ring, which is known for its biological activity and ability to interact with various biological targets .

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity :
    • Studies have shown that compounds with a triazole scaffold can inhibit cancer cell migration and proliferation. For instance, derivatives of triazole have been implicated in the inhibition of key signaling pathways involved in cancer progression .
    • In vitro studies demonstrated that this compound significantly inhibits the motility of cancer cells while sparing normal cells .
  • Neuroprotective Effects :
    • The compound has been investigated for its neuroprotective properties. It has been found to enhance neurite outgrowth in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases .

Case Study 1: Antitumor Activity Assessment

A study evaluated the efficacy of this compound against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and migration. Notably, the compound demonstrated minimal toxicity to non-cancerous cells at therapeutic concentrations.

Case Study 2: Neuroprotection in Cellular Models

In another investigation focusing on neuroprotection, the compound was tested on neuronal cell cultures subjected to oxidative stress. Results showed that treatment with this compound led to increased survival rates and enhanced neurite outgrowth compared to untreated controls.

Mechanism of Action

The mechanism of action of Isopropyl ((4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects.

    Pathways Involved: The inhibition of key enzymes can disrupt cellular processes such as DNA replication and protein synthesis, ultimately leading to cell death.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related 1,2,4-triazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogs with Aromatic Substituents

a. Isopropyl ((4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-YL)thio)acetate ()

  • Key Differences : The 3-chlorophenyl substituent replaces the 3,4-dimethoxyphenyl group.
  • The molecular weight of the chloro analog is 326.799 g/mol, suggesting the dimethoxy variant may have a higher mass due to additional methoxy groups .
  • Data Gap: No direct bioactivity data for either compound are available.

b. Sodium 2-((5-bromo-4-((4-n-propylnaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (Compound 25, )

  • Key Differences : A naphthyl group and bromine substituent enhance steric bulk and lipophilicity.
  • Functional Role : This compound is a potent URAT1 inhibitor, highlighting the importance of aromatic extensions (naphthyl) and halogenation (bromine) in target engagement .
Derivatives with Heterocyclic Substituents

a. Sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate ()

  • Key Differences : A thiophene-methyl group introduces sulfur-based hydrophobicity.
  • Biological Profile : Classified as moderately toxic (LC50 = 96 hours in Danio rerio) but demonstrates actoprotective and anti-stress properties in rodent models. Its sodium salt form enhances water solubility, favoring rapid absorption .

b. Potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate ()

  • Key Differences : A morpholine group introduces polarity and hydrogen-bonding capacity.
  • Pharmacokinetics : Rapid absorption (peak serum concentration at 5 minutes) and short half-life (t1/2 = 0.32 hours) in rats. Hepatoprotective effects comparable to Thiotriazolin® .
Comparative Physicochemical and Pharmacokinetic Profiles
Compound Name Substituent Counterion/Ester Molecular Weight (g/mol) Key Properties/Bioactivity
Target Compound 3,4-dimethoxyphenyl Isopropyl ~340 (estimated) High lipophilicity (ester form)
3-Chlorophenyl analog () 3-chlorophenyl Isopropyl 326.799 Structural analog, no bioactivity
Sodium naphthyl-bromo analog () 4-n-propylnaphthyl + Br Sodium N/A URAT1 inhibition
Sodium thiophene-methyl () Thiophen-2-ylmethyl Sodium N/A Actoprotective, low toxicity
Potassium morpholinomethyl () Morpholinomethyl Potassium N/A Hepatoprotective, short t1/2
Key Observations

Substituent Effects :

  • Electron-Donating Groups (e.g., methoxy) : May enhance metabolic stability but reduce solubility.
  • Halogens (e.g., Cl, Br) : Improve target binding via hydrophobic or halogen-bonding interactions .
  • Heterocycles (e.g., thiophene, morpholine) : Modulate solubility and bioavailability; morpholine derivatives show rapid clearance .

Counterion/Ester Influence :

  • Sodium/potassium salts improve aqueous solubility, favoring parenteral administration.
  • Isopropyl esters enhance membrane permeability but may require metabolic activation (ester hydrolysis) .

Biological Activity

Isopropyl ((4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate is a compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. This article summarizes its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H20N4O4S
  • Molecular Weight : 352.415 g/mol
  • CAS Number : 573707-34-3

The compound features a triazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds containing a triazole moiety can exhibit potent anticancer effects by targeting various cellular pathways. For instance:

  • Mechanism of Action : Triazole derivatives often inhibit enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . This inhibition can lead to the induction of apoptosis in cancer cells.
  • Case Studies :
    • A study demonstrated that related triazole compounds showed IC50 values ranging from 6.2 μM to 43.4 μM against different cancer cell lines, indicating their potential as effective anticancer agents .
    • Another investigation highlighted the cytotoxic effects of triazole derivatives on breast cancer (MCF-7) and cervical cancer (HeLa) cell lines with IC50 values of 1.25 μM and 1.03 μM, respectively .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties:

  • Mechanism of Action : The inhibition of fungal cytochrome P450 enzymes is a common mechanism through which triazoles exert their antifungal effects. This inhibition disrupts the synthesis of ergosterol, a critical component of fungal cell membranes.
  • Research Findings : Various studies have reported that triazole compounds demonstrate significant activity against a range of pathogens, including bacteria and fungi .

Comparative Biological Activity Table

Activity TypeIC50 Values (μM)Target Cell LinesReference
Anticancer1.25 - 43.4MCF-7 (breast), HCT-116 (colon)
AntimicrobialVariesVarious bacterial strains

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Targeting key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.
  • Antimicrobial Action : Disruption of microbial membrane integrity and function.

Q & A

Q. What synthetic methodologies are validated for preparing this 1,2,4-triazole derivative, and how can purity be ensured?

The compound is synthesized via cyclocondensation of thiosemicarbazide derivatives with substituted acetates. Key steps include:

  • Cyclocondensation : Reacting 4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazole-3-thiol with isopropyl chloroacetate under basic conditions (e.g., NaOH/EtOH) .
  • Purification : Recrystallization using ethanol or acetonitrile to achieve ≥98% purity, confirmed by HPLC or TLC .
  • Characterization : NMR (¹H/¹³C) to verify substituent positions, FT-IR for thioether (-S-) and ester (-COO-) groups, and elemental analysis for C, H, N, S .

Q. What primary biological activities are reported for 3,4-dimethoxyphenyl-substituted 1,2,4-triazoles?

  • Antimicrobial activity : 3,4-Dimethoxyphenyl derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans due to membrane disruption via lipophilic interactions .
  • Stress-protective effects : Analogous sodium salts reduce hepatic necrosis and inflammatory infiltrates in acute immobilization stress models (e.g., Wistar rats), suggesting ROS-scavenging properties .

Advanced Research Questions

Q. How can conflicting data on hepatoprotective efficacy be resolved across different stress models?

Contradictions arise from model-specific variables (e.g., stress duration, metabolite interference). Methodological recommendations:

  • Standardized models : Compare acute (6-hr immobilization) vs. chronic stress (7-day corticosterone exposure) in parallel cohorts .
  • Biomarker panels : Measure ALT/AST (hepatocyte damage), TNF-α/IL-6 (inflammation), and glutathione (oxidative stress) alongside histopathology .
  • Dose-response studies : Test 10–100 mg/kg doses to identify therapeutic windows and avoid off-target effects .

Q. What pharmacokinetic challenges are associated with rapid elimination, and how can bioavailability be optimized?

Key findings from analogous potassium salts in rats:

  • Rapid clearance : t₁/₂ = 0.32 hrs, AUC = 150.9 µg·hr/mL after intragastric administration, suggesting first-pass metabolism .
  • Metabolites : Five Phase I metabolites (e.g., demethylation, sulfoxidation) detected via LC-MS/MS . Optimization strategies :
  • Prodrug design : Replace isopropyl with pivaloyloxymethyl esters to enhance intestinal absorption.
  • Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .

Q. What experimental designs are critical for validating structure-activity relationships (SAR) of the 3,4-dimethoxyphenyl moiety?

  • Comparative analogs : Synthesize and test derivatives with mono-methoxy (3- or 4-OCH₃), NO₂, or halogen substituents .
  • QSAR modeling : Use CoMFA/CoMSIA to correlate logP, polar surface area, and steric effects with bioactivity .
  • Crystallography : Resolve X-ray structures to identify key H-bonding (e.g., triazole NH with CYP450 heme) or π-π stacking interactions .

Key Research Gaps

  • Mechanistic studies : Elucidate molecular targets (e.g., Nrf2/Keap1 for antioxidant effects) using siRNA knockdown in HepG2 cells .
  • In vivo metabolite profiling : Correlate PKR-173 metabolites with efficacy/toxicity in multi-organ sampling (liver, kidney, plasma) .

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